氧代-2-吡啶基氨基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

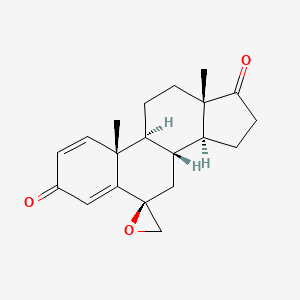

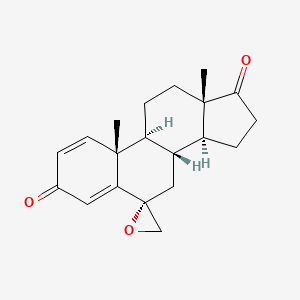

“Oxo-2-pyridinylaminoacetic Acid” is a compound with the molecular formula C7H8N2O3 . It is also known by other names such as “Glycine, N-2-pyridyl-, 1-oxide”, “2-[(Carboxymethyl)amino]pyridin-1-ium-1-olate”, and "2-[(1-oxidopyridin-1-ium-2-yl)amino]acetic acid" . It is used in the drug development of certain cancers .

Molecular Structure Analysis

The molecular weight of “Oxo-2-pyridinylaminoacetic Acid” is 168.15 g/mol . The IUPAC name for this compound is "2-[(1-hydroxypyridin-2-ylidene)amino]acetic acid" . The InChI and Canonical SMILES for this compound are also provided .

Chemical Reactions Analysis

While specific chemical reactions involving “Oxo-2-pyridinylaminoacetic Acid” are not available, it’s important to note that peptide reactions often involve a variety of chemical processes. For instance, the Schiff base reaction utilizing aromatic aldehydes for amino acid derivatization has been used to optimize reaction conditions .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 73.1 Ų .

科学研究应用

结构和机理见解

- 分子行为和分解机理:过氧乙酸等化合物已被研究其结构解析,这有助于理解它们的稳定性、分解机理和由其分解产生的潜在产物。这些见解对于水和废水消毒中的应用至关重要,突出了理论和实验研究在基于密度泛函理论 (DFT) 计算解释分子行为方面的重要性 (W. P. da Silva 等人,2019 年)。

生物催化和化学合成

- 用于合成的生物催化级联:对 2-氧代-4-(羟甲基膦酰基) 丁酸 (PPO) 等化合物(除草剂的前体)的研究证明了生物催化工艺在合成复杂分子方面的潜力。这涉及在细菌系统中克隆和表达相关基因以构建生物催化级联,优化生物工艺以实现大规模生产 (Jian-Miao Xu 等人,2020 年)。

氧化过程和应用

- 高级氧化工艺:研究过氧乙酸等化合物在氧化过程中的作用,尤其是在光催化中的作用,对于环境化学中的应用至关重要,特别是在污染物降解中。了解与其他氧化剂(如 H2O2)在结构和电子方面的比较可以揭示这些过程中的效率差异 (W. P. da Silva 等人,2019 年)。

抗病毒和抗菌研究

- 对病毒的抑制作用:对具有抗病毒作用的化合物(如人鼻病毒 3C 蛋白酶抑制剂)的研究为理解小分子如何破坏病毒复制提供了一个框架。这是通过抑制关键的病毒酶实现的,证明了化学化合物在抗病毒疗法中的潜力 (A. Patick 等人,2005 年)。

未来方向

While specific future directions for “Oxo-2-pyridinylaminoacetic Acid” are not available, the field of therapeutic peptides is rapidly advancing. There is ongoing research into the development of novel protease-cleavable linkers for selective drug delivery . Additionally, the use of unnatural amino acids for the development of highly selective peptide linkers is a promising area of future research .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxo-2-pyridinylaminoacetic Acid involves the conversion of 2-pyridinylamine to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyridinylamine", "Bromoacetic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium carbonate", "Potassium permanganate" ], "Reaction": [ "Step 1: Bromination of 2-pyridinylamine using bromoacetic acid and sodium hydroxide to form 2-bromoacetylpyridine", "Step 2: Reduction of 2-bromoacetylpyridine using sodium borohydride to form 2-acetylpyridine", "Step 3: Nitration of 2-acetylpyridine using a mixture of nitric and sulfuric acid to form 2-nitroacetylpyridine", "Step 4: Reduction of 2-nitroacetylpyridine using sodium borohydride to form 2-aminoacetylpyridine", "Step 5: Diazotization of 2-aminoacetylpyridine using sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 6: Coupling of the diazonium salt with glycine using sodium carbonate to form Oxo-2-pyridinylaminoacetic Acid", "Step 7: Purification of the product using recrystallization and characterization using techniques such as NMR spectroscopy and mass spectrometry" ] } | |

CAS 编号 |

16817-89-3 |

分子式 |

C7H8N2O3 |

分子量 |

168.15 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-Oxo-2-(2-pyridinylamino)acetic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。